Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2
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Overview
Description
The compound Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2 is a complex organic molecule characterized by multiple indole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the formation of the indole and phenyl groups, followed by their sequential attachment to the central amino acid backbone. Key reagents used in these reactions include methylamine, phenylpropanoyl chloride, and various protecting groups to ensure selective reactions at each step.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as chromatography, to isolate the desired product from any by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the central backbone.
Substitution: The amino groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole groups can lead to the formation of indole-3-carboxylic acids, while reduction of the phenyl groups can yield phenylethylamines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins or pathways involved in diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and phenyl groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2
- **this compound
Uniqueness
This compound is unique due to its specific arrangement of indole and phenyl groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile tool in scientific research.
Properties
CAS No. |
152369-60-3 |
---|---|
Molecular Formula |
C53H67N9O5 |
Molecular Weight |
910.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C53H67N9O5/c1-33(2)24-39(32-58-44(49(54)63)25-34(3)4)59-51(65)47(28-37-30-56-42-22-14-12-20-40(37)42)62-52(66)46(27-36-18-10-7-11-19-36)60-53(67)48(29-38-31-57-43-23-15-13-21-41(38)43)61-50(64)45(55-5)26-35-16-8-6-9-17-35/h6-23,30-31,33-34,39,44-48,55-58H,24-29,32H2,1-5H3,(H2,54,63)(H,59,65)(H,60,67)(H,61,64)(H,62,66)/t39-,44-,45+,46-,47+,48+/m0/s1 |
InChI Key |
BFHMRHNHBXKAPC-ICXWOUFDSA-N |
SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC |
Origin of Product |
United States |
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